molecular formula C7H6ClN3O B13018799 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol

Cat. No.: B13018799
M. Wt: 183.59 g/mol
InChI Key: QSPMJBWEWSQFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol is a heterocyclic compound with a unique structure that includes a pyrrolo[2,1-f][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol typically involves the cyclization of pyrrole derivatives. One common method includes the treatment of pyrroles with phosphorus tribromide, bromine, and triethylamine in dichloromethane, leading to the formation of the desired compound . Another approach involves the formation of triazinium dicyanomethylide intermediates, which undergo cyclization to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of transition metal catalysts to enhance reaction efficiency and yield . The optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol

InChI

InChI=1S/C7H6ClN3O/c1-4-5(12)2-11-6(4)7(8)9-3-10-11/h2-3,12H,1H3

InChI Key

QSPMJBWEWSQFTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=NN2C=C1O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.